![molecular formula C10H13NO2S B5798074 4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
4-[(5-methyl-3-thienyl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as MTF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTF belongs to the family of thienylcarbonyl compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but several studies have provided insights into its molecular targets. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce DNA damage and apoptosis, as well as inhibit cell proliferation and migration. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases. In addition, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments. One limitation is the difficulty in synthesizing 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which can be a time-consuming and expensive process. In addition, the exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine. One area of research is the development of new cancer therapies based on 4-[(5-methyl-3-thienyl)carbonyl]morpholine. Further studies are needed to optimize the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer treatment and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer cells. Another area of research is the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the neuroprotective effects of 4-[(5-methyl-3-thienyl)carbonyl]morpholine and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the brain. Finally, there is a need for further studies to optimize the synthesis and purification of 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which could lead to more efficient and cost-effective production of this compound.
合成法
4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized via a multi-step process that involves the reaction of morpholine with 5-methyl-3-thiophene carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting 4-[(5-methyl-3-thienyl)carbonyl]morpholine product is purified through crystallization or chromatography.
科学的研究の応用
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Several studies have shown that 4-[(5-methyl-3-thienyl)carbonyl]morpholine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
In addition to cancer research, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these neurodegenerative diseases.
特性
IUPAC Name |
(5-methylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSHTQPYSZPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6994355 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)

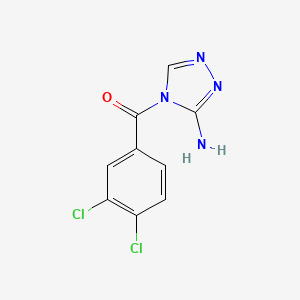
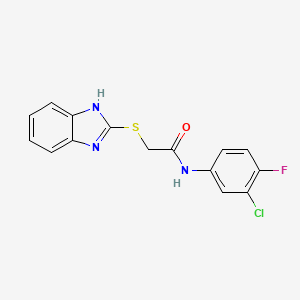
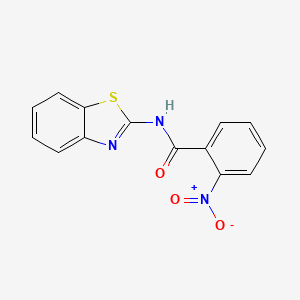
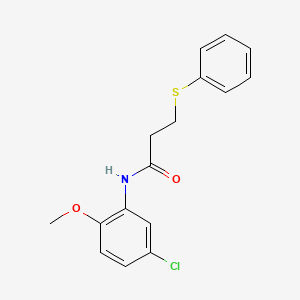
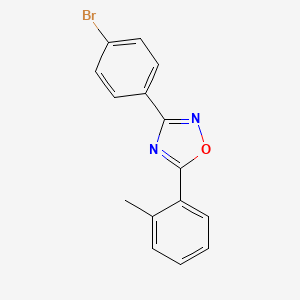
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
